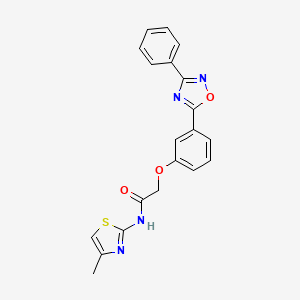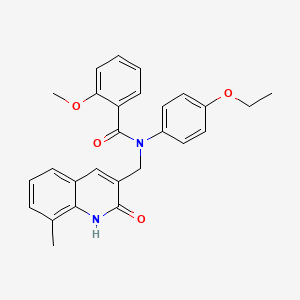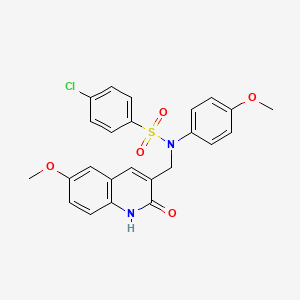
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as ML277, is a small molecule inhibitor of the ion channel Kv7.1. This compound has been found to have potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and cancer.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves the inhibition of the Kv7.1 ion channel, which is responsible for regulating the flow of potassium ions across cell membranes. By blocking this channel, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can restore normal heart rhythm, reduce seizures, and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been found to have several biochemical and physiological effects. In cardiac arrhythmias, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can restore normal heart rhythm by reducing the activity of the Kv7.1 ion channel. In epilepsy, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can reduce seizures by inhibiting the activity of the Kv7.2/7.3 ion channels. In cancer, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its high potency and selectivity for the Kv7.1 ion channel. This allows for precise targeting of the ion channel and reduces the risk of off-target effects. However, one of the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is its low solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research is the development of more potent and selective inhibitors of the Kv7.1 ion channel. Another area of research is the investigation of the potential therapeutic applications of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in other diseases, such as hypertension and diabetes. Additionally, research can be conducted to explore the use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is a small molecule inhibitor of the Kv7.1 ion channel that has potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and cancer. Its mechanism of action involves the inhibition of the ion channel, which can restore normal physiological functions. While there are limitations to its use in lab experiments, ongoing research is exploring its potential for future therapeutic applications.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves a multistep process that includes the reaction of 2-hydroxy-6-methoxyquinoline with 3-bromopropylbenzamide, followed by the addition of lithium bis(trimethylsilyl)amide. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cardiac arrhythmias, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been found to be effective in restoring normal heart rhythm by blocking the ion channel Kv7.1. In epilepsy, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to reduce seizures by inhibiting the activity of the Kv7.2/7.3 ion channels. In cancer, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-10-24(22(26)16-7-5-6-15(2)11-16)14-18-12-17-13-19(27-3)8-9-20(17)23-21(18)25/h5-9,11-13H,4,10,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHHMMGMNNGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)

![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)


![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)

![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)


